Isoindolin-2-yl(pyridin-2-yl)methanone
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Overview
Description
Isoindolin-2-yl(pyridin-2-yl)methanone is a heterocyclic compound that features both isoindoline and pyridine moieties
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoindolin-2-yl(pyridin-2-yl)methanone are not fully understood yet. It is known that similar compounds, such as N-isoindoline-1,3-dione heterocycles, have shown diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting . This suggests that this compound might interact with certain biomolecules through oxidation reactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-understood. It is known that similar compounds, such as indole derivatives, are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This can be achieved through a copper-catalyzed oxidation process using water as the oxygen source. The reaction typically proceeds under mild conditions, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using transition metal catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindoline rings, leading to a variety of substituted products.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in different applications.
Scientific Research Applications
Isoindolin-2-yl(pyridin-2-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of isoindolin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: Shares the pyridine moiety but lacks the isoindoline structure.
Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
Uniqueness
Isoindolin-2-yl(pyridin-2-yl)methanone is unique due to its combined isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and reactivity compared to compounds with only one of these moieties.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTUPNGGOPKVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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